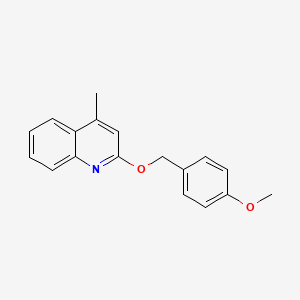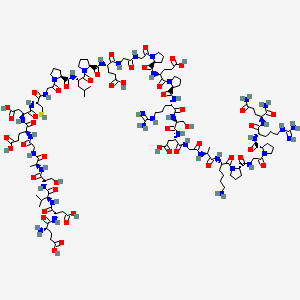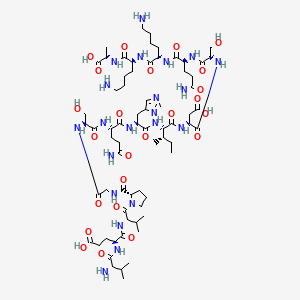
Triammonium arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium arsenate is an inorganic compound with the chemical formula (NH₄)₃AsO₄. It is a salt composed of ammonium ions and arsenate ions. This compound is known for its solubility in water and its use in various industrial and scientific applications. Like other arsenic compounds, it is classified as a carcinogen and must be handled with care.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triammonium arsenate is typically prepared by reacting a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (NH₃). The reaction results in the precipitation of colorless crystals of the trihydrate form of this compound. The reaction can be represented as follows:
H3AsO4+3NH3→(NH4)3AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process generally includes:
- Dissolving arsenic acid in water to form a concentrated solution.
- Gradually adding ammonia to the solution while maintaining a controlled temperature.
- Allowing the solution to cool, leading to the crystallization of this compound.
- Filtering and drying the crystals to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Triammonium arsenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to form arsenic trioxide (As₂O₃) or elemental arsenic (As).
Substitution: It can participate in substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reactions with acids or other salts can lead to the formation of different arsenate compounds.
Major Products Formed:
Oxidation: Arsenic pentoxide (As₂O₅)
Reduction: Arsenic trioxide (As₂O₃), elemental arsenic (As)
Substitution: Various arsenate salts depending on the substituting anion
Aplicaciones Científicas De Investigación
Triammonium arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its effects on biological systems, particularly its toxicity and carcinogenic properties.
Medicine: Investigated for its potential use in cancer treatment, although its toxicity limits its therapeutic applications.
Industry: Utilized in the production of other arsenic compounds and as a preservative in some industrial processes.
Mecanismo De Acción
The mechanism of action of triammonium arsenate involves its interaction with cellular components, leading to toxic effects. The arsenate ion can mimic phosphate ions and interfere with cellular processes such as ATP production and DNA synthesis. This disruption can lead to cell death and has been exploited in certain cancer treatments. the high toxicity of arsenic compounds necessitates careful handling and limited use in therapeutic applications.
Comparación Con Compuestos Similares
- Ammonium arsenate (NH₄)₃AsO₄
- Diammonium arsenate (NH₄)₂HAsO₄
- Ammonium dihydrogen arsenate NH₄H₂AsO₄
Comparison: Triammonium arsenate is unique in its composition, containing three ammonium ions per arsenate ion. This distinguishes it from diammonium arsenate and ammonium dihydrogen arsenate, which have fewer ammonium ions. The higher ammonium content can influence its solubility and reactivity. Additionally, this compound’s specific preparation methods and applications set it apart from other arsenate compounds.
Propiedades
Número CAS |
24719-13-9 |
|---|---|
Fórmula molecular |
AsH12N3O4 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
arsoric acid;azane |
InChI |
InChI=1S/AsH3O4.3H3N/c2-1(3,4)5;;;/h(H3,2,3,4,5);3*1H3 |
Clave InChI |
SNSGFXVMSAYXTC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[O-][As](=O)([O-])[O-] |
SMILES canónico |
N.N.N.O[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)
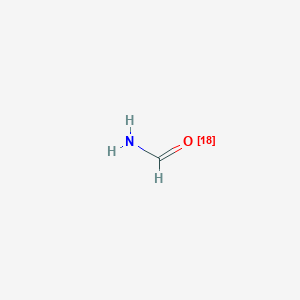
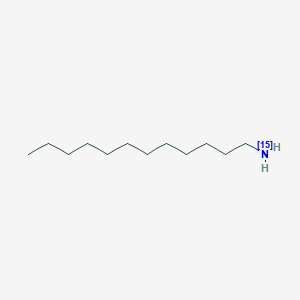
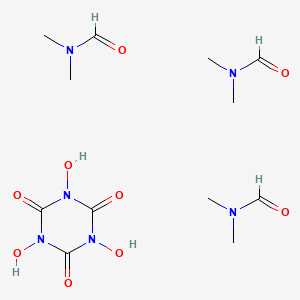
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
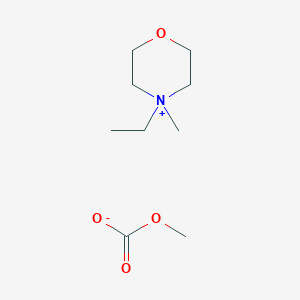


![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
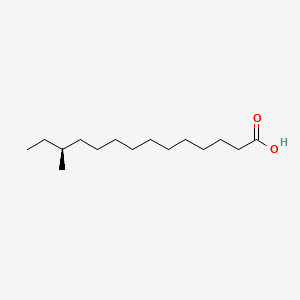
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
